molecular formula C7H8O3 B12283767 2-Cyclopenten-1-one, 3-(acetyloxy)-

2-Cyclopenten-1-one, 3-(acetyloxy)-

Cat. No.: B12283767
M. Wt: 140.14 g/mol
InChI Key: NUDBOGKLPOMBMP-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 3-(acetyloxy)- is an organic compound with the molecular formula C7H8O3. It is a derivative of cyclopentenone, featuring an acetoxy group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopenten-1-one, 3-(acetyloxy)- can be synthesized through several methods. One common approach involves the acetylation of 2-cyclopenten-1-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of 2-Cyclopenten-1-one, 3-(acetyloxy)- often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 3-(acetyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Cyclopenten-1-one, 3-(acetyloxy)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 3-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the acetoxy group enhances its electrophilic nature, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(3-oxocyclopenten-1-yl) acetate

InChI

InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h4H,2-3H2,1H3

InChI Key

NUDBOGKLPOMBMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=O)CC1

Origin of Product

United States

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